Diethyl hexylmalonate
Description
Historical Evolution of Malonate Ester Synthesis and Reactions
The journey of malonate chemistry began with the parent dicarboxylic acid, malonic acid. In 1858, French chemist Victor Dessaignes was the first to prepare malonic acid by the oxidation of malic acid, which is naturally found in apples and other fruits. turito.comatamankimya.com The name "malonic acid" itself is derived from the Greek word malon, meaning 'apple'. atamankimya.com
The utility of malonic acid's esters in synthesis became apparent with the development of the malonic ester synthesis. This classic reaction allows for the conversion of diethyl malonate into a substituted acetic acid. wikipedia.org This synthesis is feasible because the methylene (B1212753) group positioned between two carbonyl groups is significantly acidic, allowing for deprotonation by a moderately strong base like sodium ethoxide. britannica.com This key discovery opened a versatile pathway for forming new carbon-carbon bonds, a fundamental operation in organic synthesis. The reactions of diethyl malonate are now a staple topic in introductory organic chemistry courses. acs.org
Fundamental Reactivity Principles of the Malonate Moiety in Organic Synthesis
The reactivity of malonate esters is dominated by the chemical properties of the central methylene (-CH₂-) group. wikipedia.org The two adjacent carbonyl groups are strongly electron-withdrawing, which stabilizes the conjugate base (a carbanion or enolate) formed upon deprotonation of the α-carbon. britannica.comwikipedia.orgchemicalbook.com This makes the α-protons significantly more acidic (pKa ≈ 13 in DMSO for diethyl malonate) than protons in simple esters, allowing for the use of relatively mild bases, such as sodium ethoxide, to generate the enolate quantitatively. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Once formed, this enolate is a powerful nucleophile. masterorganicchemistry.com Its principal reactions include:
Alkylation: The enolate readily reacts with alkyl halides in an Sₙ2 reaction to form a mono-alkylated malonic ester. wikipedia.orgmasterorganicchemistry.com A significant advantage of this method is that it typically requires only an alkoxide base, avoiding issues of regioselectivity that can arise with other ketone alkylations. masterorganicchemistry.com If desired, the process can be repeated to introduce a second, different alkyl group, leading to di-alkylated products. wikipedia.orgmasterorganicchemistry.com
Acylation: Malonate ester enolates can also be acylated, which is a key step in the synthesis of β-ketoesters. chemicalbook.comguidechem.com
Condensation Reactions: Diethyl malonate is a classic substrate in Knoevenagel condensations, where it reacts with aldehydes or ketones to form α,β-unsaturated dicarbonyl compounds. sodium-methoxide.net It also undergoes Claisen condensations. wikipedia.org
Decarboxylation: The substituted malonic esters can be hydrolyzed to the corresponding malonic acid. Upon heating, these substituted malonic acids readily lose a molecule of carbon dioxide to yield a substituted carboxylic acid. wikipedia.orgmasterorganicchemistry.com
Structural Versatility and Derivatization Potential of Malonate Esters
The fundamental reactivity of the malonate core allows for the synthesis of a vast array of chemical structures. The malonic ester synthesis itself is a powerful tool for preparing a wide range of mono- and disubstituted acetic acids. masterorganicchemistry.com
Beyond simple alkylation, malonate esters are key starting materials for creating more complex molecules:
Heterocycles: Malonate esters are crucial for synthesizing various heterocyclic compounds. sodium-methoxide.net A classic example is their condensation with urea (B33335) to produce barbituric acids, the basis for a class of sedative drugs. sodium-methoxide.netnih.gov
Amino Acids: Through a multi-step sequence involving alkylation, hydrolysis, and decarboxylation, diethyl malonate can be used to synthesize various α-amino acids. sodium-methoxide.net A common intermediate for this is diethyl acetamidomalonate, which can be alkylated and then hydrolyzed to give the target amino acid. wikipedia.org
Cyclic Compounds: When a dihalide is used as the alkylating agent, an intramolecular reaction can occur, leading to the formation of cycloalkylcarboxylic acids. This variation is known as the Perkin alicyclic synthesis. wikipedia.org
Asymmetric Synthesis: Modern synthetic methods have exploited the malonate structure for asymmetric synthesis. The desymmetrization of disubstituted malonic esters, for instance by asymmetrically reducing one of the two ester groups, is a powerful strategy for creating quaternary stereocenters, which are common motifs in bioactive compounds and natural products. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
5398-10-7 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 2-hexylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-4-7-8-9-10-11(12(14)16-5-2)13(15)17-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
HSHMTDVEKPAEGS-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCCC(C(=O)OCC)C(=O)OCC |
boiling_point |
269.0 °C |
Other CAS No. |
5398-10-7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Diethyl Hexylmalonate
Alkylation Strategies for Diethyl Hexylmalonate Synthesis
The introduction of an alkyl group, such as a hexyl group, onto the diethyl malonate backbone is a fundamental carbon-carbon bond-forming reaction. fiveable.me The strategy employed, whether it be mono- or dialkylation, dictates the final structure of the product.
Monoalkylation of diethyl malonate is the primary method for producing this compound. This process involves the reaction of diethyl malonate with a suitable base to form a resonance-stabilized enolate, which then acts as a nucleophile. libretexts.org This enolate subsequently attacks an alkyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane, in a nucleophilic substitution reaction to yield the monoalkylated product. The use of a base like sodium ethoxide in ethanol (B145695) is common, as it is strong enough to deprotonate the acidic α-hydrogen of the malonic ester without causing significant side reactions. libretexts.org To favor monoalkylation and suppress the formation of dialkylated products, a carefully controlled stoichiometry of reactants is often employed. google.com
Recent research has explored the use of phase-transfer catalysts, such as ionic liquids, to promote monoalkylation under solvent-free and mild conditions, offering high yields and simplified purification. researchgate.net For instance, the use of 1-N-butyl-3-methylimidazolium (bmim)-based ionic liquids has shown promise in this regard. researchgate.net
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| Diethyl malonate | 1,6-dichlorohexane | Potassium carbonate / Tetrabutylammonium bromide | Cyclohexane/DMF | 6-chlorohexyl diethyl malonate | 74 | google.com |
| Diethyl malonate | 1,6-dibromohexane | Potassium carbonate / Polyethylene glycol monomethyl ether / Tetrabutylammonium bromide | Cyclohexane | 6-bromohexyl diethyl malonate | 78 | google.com |
While the primary focus is often on monoalkylation to produce this compound, the potential for dialkylation exists. wikipedia.org If a second equivalent of base and an alkylating agent are introduced after the initial monoalkylation, a second alkyl group can be added to the α-carbon. libretexts.orgchemistry.coach This can be the same or a different alkyl group. To achieve complete dialkylation, an excess of the alkylating agent and a strong base are often necessary. echemi.comresearchgate.net For example, using a large excess of sodium hydride in tetrahydrofuran (B95107) followed by the addition of multiple equivalents of an alkyl halide can drive the reaction towards the dialkylated product. researchgate.net
A significant challenge in malonic ester synthesis is controlling the extent of alkylation, as the monoalkylated product can also be deprotonated and undergo a second alkylation, leading to a mixture of products. wikipedia.org The use of phase-transfer catalysts has also been investigated to facilitate dialkylation reactions. echemi.com
The formation of the carbon-carbon bond in the synthesis of this compound is typically achieved through the reaction of the diethyl malonate enolate with a hexyl halide. organicchemistrytutor.com Primary alkyl halides, such as 1-bromohexane or 1-chlorohexane, are preferred as they are more susceptible to the SN2 reaction mechanism and less prone to elimination reactions, which can be a competing pathway. libretexts.org The choice of halogen can influence the reaction rate, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.
Malonic Ester Synthesis and its Adaptation for Hexyl Derivatization
The malonic ester synthesis is a versatile and well-established method for the preparation of carboxylic acids. libretexts.orgpatsnap.com By starting with diethyl malonate, it is possible to synthesize a variety of substituted acetic acids. The adaptation of this synthesis for the specific preparation of hexyl-substituted derivatives involves the alkylation with a hexyl halide followed by hydrolysis and decarboxylation.
The first and crucial step in the malonic ester synthesis is the deprotonation of the α-carbon of diethyl malonate. organicchemistrytutor.commasterorganicchemistry.com The hydrogens on this carbon are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base. libretexts.orglibretexts.org A common base used for this purpose is sodium ethoxide in ethanol. libretexts.orglibretexts.org The use of an alkoxide base corresponding to the ester groups (i.e., ethoxide for ethyl esters) is important to prevent transesterification reactions. wikipedia.org
The enolate formed is a resonance-stabilized species, which acts as the key nucleophile in the subsequent alkylation step. libretexts.org While the generation of a stereocenter is not a factor in the synthesis of this compound itself, it is important to note that the alkylation of substituted malonic esters can lead to the formation of chiral centers. The stereoselectivity of such reactions is an active area of research, with factors such as the choice of base, solvent, and reaction temperature influencing the stereochemical outcome. ethz.ch For instance, the use of bulky bases like lithium diisopropylamide (LDA) can lead to the formation of the kinetic enolate, while weaker bases or higher temperatures favor the thermodynamic enolate. libretexts.orglibretexts.org
Following the generation of the enolate, the next step is the alkylation via a nucleophilic substitution reaction. openochem.org The enolate anion, being a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, such as 1-bromohexane, in a classic SN2 mechanism. masterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond and the displacement of the halide ion. organicchemistrytutor.com
Ester Hydrolysis and Decarboxylation Pathways
The transformation of this compound to subsequent products often involves a two-step process: ester hydrolysis followed by decarboxylation. These reactions are fundamental in malonic ester synthesis, allowing for the formation of substituted carboxylic acids.
Ester Hydrolysis:
The initial step is the hydrolysis of the two ester groups of this compound. This is typically achieved through saponification, where the ester is treated with a base, such as sodium or potassium hydroxide (B78521), in an aqueous or alcoholic solution. researchgate.netamelica.orglibretexts.org The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of each ester group. This results in the formation of a carboxylate salt, specifically the salt of hexylmalonic acid, and ethanol. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield hexylmalonic acid. libretexts.orgamelica.org
The selective monohydrolysis of dialkyl malonates, including derivatives like this compound, can be achieved under specific conditions. researchgate.net For instance, using a controlled amount of aqueous potassium hydroxide (0.8-1.2 equivalents) with a co-solvent like THF or acetonitrile (B52724) at 0°C can yield the corresponding half-ester without inducing decarboxylation. researchgate.net The selectivity of this monohydrolysis tends to increase with the hydrophobicity of the molecule. researchgate.net
Decarboxylation:
The resulting hexylmalonic acid is a β-dicarboxylic acid, which makes it susceptible to decarboxylation upon heating. libretexts.orgresearchgate.netsmolecule.com This process involves the loss of a molecule of carbon dioxide. The mechanism for the decarboxylation of malonic acids involves a cyclic transition state where the carboxyl hydrogen is transferred to the carbonyl oxygen of the other carboxyl group, leading to the formation of an enol intermediate and carbon dioxide. This enol then tautomerizes to the more stable final carboxylic acid product. In the case of hexylmalonic acid, decarboxylation yields octanoic acid.
The rate of decarboxylation can be influenced by the solvent. Studies on the decarboxylation of n-hexylmalonic acid have been conducted in various polar solvents, including glycols, alcohols, and amines. researchgate.netacs.org The rate constants and activation parameters for this reaction have been reported in these different solvent systems. researchgate.netacs.org For instance, the decarboxylation of n-hexylmalonic acid has a reported melting point of 105°C, which is the same as the isokinetic temperature for the reaction in alcohols. acs.org
It is also possible for hydrolysis and decarboxylation to occur in a single reaction step. For example, heating an alkylated malonic ester with aqueous hydrochloric acid can lead to the hydrolysis of the ester groups and subsequent decarboxylation. libretexts.orggoogle.com
Table 1: Reaction Conditions for Hydrolysis and Decarboxylation
| Reaction | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Selective Monohydrolysis | 0.8-1.2 equiv. aq. KOH, THF or acetonitrile | 0°C | Ethyl hexylmalonate (half-ester) | researchgate.net |
| Full Hydrolysis (Saponification) | aq. NaOH or KOH, followed by HCl | Reflux | Hexylmalonic acid | libretexts.orgamelica.org |
| Decarboxylation | Heat | 150-200°C | Octanoic acid | smolecule.com |
| Hydrolysis and Decarboxylation | Aqueous HCl | Heating | Octanoic acid | libretexts.orggoogle.com |
Advanced and Catalytic Synthetic Routes to this compound Analogs
While the classical malonic ester synthesis is a robust method, modern organic synthesis has driven the development of more advanced and efficient catalytic routes to produce malonate esters and their analogs. These methods often offer advantages in terms of selectivity, reaction conditions, and atom economy.
Palladium-Catalyzed Carbonylation Approaches to Malonates
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. One such application is the synthesis of malonate esters through carbonylation reactions. While direct palladium-catalyzed carbonylation to form this compound is not a standard method, related palladium-catalyzed processes are well-established for creating C-C bonds and introducing carbonyl groups, which are fundamental to malonate structures.
For instance, palladium catalysts are used in the hydroalkylation of 2-fluoroallyl acetates with malonate anions, leading to vinylmalonic acid ester derivatives. researchgate.net Palladium-catalyzed three-component reactions involving 1,3-enynes, malonic esters, and aryl iodides can also produce complex substituted allenes. researchgate.net Furthermore, palladium enolates, generated from allyl β-keto esters through decarboxylation, are versatile intermediates in various transformations, including the formation of α-allyl ketones and Michael additions. nih.gov
Transesterification and Other Esterification Methods
Transesterification is a key reaction for modifying existing esters and can be used to synthesize different malonate esters. This process involves the exchange of the alcohol portion of an ester with another alcohol. For example, diethyl malonate can be prepared by the transesterification of dimethyl malonate with ethanol. chemicalbook.comgoogle.com This reaction is typically catalyzed by an acid or a base, or by organometallic compounds.
The use of solid acid catalysts, such as modified zirconia or heteropoly tungstic acid (HPWA) supported on MCM-41, has been explored for the transesterification of diethyl malonate with various alcohols, like benzyl (B1604629) alcohol and n-butanol. researchgate.netdiva-portal.org These heterogeneous catalysts offer advantages such as being eco-friendly, highly active, and selective, and can be easily separated from the reaction mixture. diva-portal.org For example, the transesterification of diethyl malonate with benzyl alcohol using a sulfated zirconia (SZ) catalyst can achieve a total transester yield of 88%. researchgate.net
Table 2: Catalysts and Conditions for Transesterification of Diethyl Malonate
| Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzyl Alcohol | Sulfated Zirconia (SZ) | 1:3 molar ratio (DEM:BA), 0.75g catalyst, 393 K, 5h | 88% | researchgate.net |
| n-Butanol | HPWA/MCM-41 | 50-125°C | Dependent on HPWA concentration and temperature | diva-portal.org |
Green Chemistry Principles in Malonate Synthesis (e.g., Aqueous Media, High Atom Economy)
Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving atom economy. um-palembang.ac.id
Aqueous Media:
Performing reactions in water is a key aspect of green chemistry. The synthesis of β-enamino malonates, for example, has been shown to proceed more efficiently in water compared to organic solvents when using a caesium carbonate-promoted reaction of nitro-substituted donor-acceptor cyclopropanes with primary aromatic amines. rsc.orgnih.gov
High Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. um-palembang.ac.id Syntheses with high atom economy are desirable as they generate less waste. The development of solvent-free synthesis methods, such as the synthesis of malonyl chlorides, is a step towards greener processes with higher atom economy. slideshare.net Furthermore, the direct fluorination of malonate esters has been shown to have a significantly higher atom economy and reaction mass efficiency compared to other methods. rsc.org In the synthesis of β-enamino malonates, a gram-scale synthesis demonstrated a low E-factor (0.3648 kg waste per kg product) and high atom economy (88%), highlighting the green nature of the methodology. rsc.org
Synthesis via Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are versatile building blocks in organic synthesis due to their ability to undergo ring-opening reactions. researchgate.netthieme-connect.com These reactions provide access to a wide range of functionalized compounds, including malonate derivatives. rsc.org
The ring-opening of D-A cyclopropanes can be initiated by various nucleophiles. For example, the reaction of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds, promoted by TBAF and N-methylmorpholine, yields nitroalkyl-substituted malonates. rsc.orgrsc.org This transformation proceeds under metal-free, basic conditions. rsc.orgrsc.org
Furthermore, nitro-substituted donor-acceptor cyclopropanes can react with primary aromatic amines in water, promoted by caesium carbonate, to provide β-enamino malonates. rsc.orgnih.gov This reaction proceeds through the formation of an allene (B1206475) intermediate followed by conjugate addition of the amine. rsc.orgnih.gov Sequential one-pot procedures have also been developed to synthesize β-amino-γ-keto-malonates from nitro-substituted donor-acceptor cyclopropanes. thieme-connect.comresearchgate.net
Reaction Mechanisms and Mechanistic Studies Involving Diethyl Hexylmalonate Derivatives
Exploration of Carbanion Chemistry of Malonate Esters
The presence of two ester groups stabilizes the conjugate base formed upon deprotonation of the α-carbon. This stabilization, achieved through resonance delocalization of the negative charge onto the carbonyl oxygens, allows for the use of relatively mild bases to generate the nucleophilic enolate. This enolate is the key reactive species in several fundamental organic reactions.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, typically a sodium alkoxide, to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com While the classic Claisen involves the self-condensation of an enolizable ester, a "crossed" Claisen condensation can occur between two different esters. organic-chemistry.org In the context of a diethyl hexylmalonate derivative, it can react as the nucleophilic component with a non-enolizable ester.
The mechanism commences with the deprotonation of the α-carbon of the malonate ester by a strong base, forming a resonance-stabilized enolate ion. byjus.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester molecule. wikipedia.org This addition results in a tetrahedral intermediate, which subsequently collapses, eliminating an alkoxide leaving group to yield the β-keto ester product. masterorganicchemistry.combyjus.com The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups, forming a very stable enolate. wikipedia.orglibretexts.org An acidic workup is required in the final step to neutralize the enolate and isolate the product. wikipedia.org
Table 1: Key Steps in the Claisen Condensation Mechanism
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Deprotonation | A strong base removes the α-proton from the malonate ester, forming an enolate. |
| 2 | Nucleophilic Attack | The enolate attacks the carbonyl carbon of a second ester. |
| 3 | Elimination | The tetrahedral intermediate collapses, eliminating an alkoxide group. |
| 4 | Final Deprotonation | The resulting β-keto ester is deprotonated by the alkoxide base, driving the equilibrium. |
| 5 | Protonation | Acid workup neutralizes the enolate to yield the final β-keto ester. |
The Aldol reaction involves the nucleophilic addition of an enolate to an aldehyde or ketone, forming a β-hydroxy carbonyl compound. wikipedia.orgwikipedia.org The carbanion generated from this compound can participate in an Aldol-type reaction. The reaction can be catalyzed by either acid or base. wikipedia.org
In the base-catalyzed mechanism, a base abstracts the acidic α-proton from this compound to form the enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com The resulting alkoxide intermediate is subsequently protonated, typically by the solvent or during an aqueous workup, to yield the β-hydroxy ester derivative, known as the Aldol addition product. wikipedia.orgmasterorganicchemistry.com If the reaction mixture is heated, this addition product can undergo dehydration (a condensation reaction) to form an α,β-unsaturated ester. wikipedia.orgmasterorganicchemistry.com
Table 2: Aldol Reaction Overview
| Reaction Type | Reactants | Catalyst | Initial Product | Final Product (with heat) |
|---|
The Michael addition is the 1,4-conjugate addition of a nucleophile, such as the enolate of this compound, to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds. spcmc.ac.in The nucleophile is referred to as the Michael donor, while the α,β-unsaturated compound is the Michael acceptor. spcmc.ac.inbyjus.com
The mechanism begins with the deprotonation of this compound by a base to generate the stabilized carbanion. wikipedia.orgbyjus.com This nucleophile then attacks the β-carbon of the α,β-unsaturated system in a conjugate addition. wikipedia.orgaskfilo.com The resulting intermediate is an enolate, which is then protonated by the solvent or upon workup to give the final 1,5-dicarbonyl adduct. spcmc.ac.inaskfilo.com The reaction is thermodynamically favorable due to the formation of a strong C-C single bond at the expense of a weaker C-C pi bond. libretexts.org
Table 3: Michael Addition Mechanism
| Step | Description | Key Species |
|---|---|---|
| 1 | Enolate Formation | This compound is deprotonated by a base. |
| 2 | Conjugate Addition | The enolate (Michael donor) attacks the β-carbon of the α,β-unsaturated compound (Michael acceptor). |
| 3 | Protonation | The resulting enolate intermediate is protonated to yield the final adduct. |
The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound, like this compound, and an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.orgthermofisher.com The reaction is a nucleophilic addition followed by a dehydration step, resulting in an α,β-unsaturated product. wikipedia.org
The mechanism is initiated by the deprotonation of the malonate ester by the weak base to form a carbanion. amazonaws.com This carbanion then acts as a nucleophile, adding to the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. brainly.com This intermediate is then protonated to give an aldol-type addition product. amazonaws.com Under the reaction conditions, this alcohol readily undergoes dehydration (elimination of a water molecule) to generate the final α,β-unsaturated dicarboxylic ester product. thermofisher.combrainly.com The removal of water can help drive the reaction to completion. thermofisher.com
Electrophilic Substitution and Functional Group Interconversions
Beyond its carbanion chemistry, this compound can undergo reactions at the α-position involving electrophiles, leading to further functionalization.
The alpha-halogenation of carbonyl compounds, including esters, can be achieved using halogens (Cl₂, Br₂, I₂) under acidic conditions. libretexts.orglibretexts.org For a substituted malonate ester like this compound, this results in the substitution of the remaining α-hydrogen with a halogen.
The acid-catalyzed mechanism begins with the protonation of one of the carbonyl oxygens, which enhances the acidity of the α-hydrogen. libretexts.org A weak base (like water or the solvent) then removes the α-proton, leading to the formation of an enol intermediate. libretexts.orglibretexts.org The C=C double bond of the enol is nucleophilic and attacks an electrophilic bromine molecule (Br₂). libretexts.org This step forms a new C-Br bond at the α-carbon and creates a protonated carbonyl intermediate. Deprotonation of this intermediate by a base regenerates the acid catalyst and yields the α-bromo this compound product. libretexts.org This α-bromo derivative is a valuable synthetic intermediate, for example, in the synthesis of α,β-unsaturated esters via elimination. libretexts.orglibretexts.org
Table 4: Summary of Compounds Mentioned
| Compound Name | Role in Reactions |
|---|---|
| This compound | Starting material, active methylene compound, Michael donor |
| Sodium alkoxide | Strong base (e.g., for Claisen condensation) |
| β-keto ester | Product of Claisen condensation |
| Aldehyde | Electrophile in Aldol and Knoevenagel reactions |
| Ketone | Electrophile in Aldol and Knoevenagel reactions |
| β-hydroxy ester | Product of Aldol addition |
| α,β-unsaturated ester | Product of Aldol condensation / Knoevenagel condensation |
| α,β-unsaturated carbonyl compound | Michael acceptor |
| Amine | Weak base (e.g., for Knoevenagel condensation) |
| Bromine (Br₂) | Electrophile in α-bromination |
Nitrosation and Subsequent Hydrogenolysis to Aminomalonates
The conversion of C-substituted malonic esters, such as this compound, into aminomalonates is a valuable transformation, particularly in the synthesis of α-amino acids. This process is typically achieved through a two-step sequence involving nitrosation followed by hydrogenolysis.
The first step is the nitrosation of the malonate derivative. Since this compound is a di-substituted malonic ester, it lacks an acidic proton on the α-carbon. Therefore, nitrosation at this position, common for mono-substituted malonates, is not feasible. Instead, the synthesis of the corresponding amino-derivative would start from a mono-alkylated malonate (this compound precursor), which is then nitrosated and subsequently alkylated, or via alternative synthetic routes. For the purpose of discussing the mechanism, we will consider a generic diethyl alkylmalonate with a reactive α-hydrogen. The reaction is typically carried out using a nitrosating agent like nitrous acid (HONO), which can be generated in situ from sodium nitrite (B80452) and a strong acid. The mechanism proceeds via the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile, attacking the nitrosylating species.
The resulting α-nitroso malonate is a key intermediate. This compound can then be reduced to the corresponding aminomalonate. Catalytic hydrogenolysis is an effective method for this reduction. The reaction involves treating the α-nitroso compound with hydrogen gas in the presence of a metal catalyst.
Catalysts and Conditions for Hydrogenolysis
| Catalyst | Solvent | Pressure | Temperature | Outcome |
| Palladium on Carbon (Pd/C) | Ethanol (B145695) | 1-4 atm | Room Temp. | Efficient reduction of the nitroso group to an amino group. |
| Raney Nickel (Ra-Ni) | Methanol/Ethanol | 50-100 atm | 50-100 °C | Effective but may require higher pressures and temperatures. |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid | 1-3 atm | Room Temp. | Adam's catalyst; effective under acidic conditions. |
Acylation Reactions
Acylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds by introducing an acyl group (R-C=O). In the context of malonate derivatives, this typically refers to C-acylation at the α-carbon. However, a critical structural feature of this compound is that its α-carbon is tertiary, bearing both a hexyl group and two carboethoxy groups. Consequently, it lacks an acidic α-proton. This structural characteristic prevents the formation of an enolate at the α-carbon, which is the requisite nucleophile for standard C-acylation reactions with agents like acyl chlorides or anhydrides.
Therefore, direct C-acylation of this compound is not a viable reaction pathway under standard conditions (e.g., using a base like sodium ethoxide to generate an enolate). uobabylon.edu.iqwikipedia.org Alternative acylation reactions involving malonate derivatives often require the presence of at least one acidic α-proton.
For mono-substituted malonic esters, C-acylation is a well-established reaction. The process is initiated by deprotonation with a suitable base to form a resonance-stabilized enolate. This enolate then performs a nucleophilic attack on an acylating agent.
General Conditions for C-Acylation of Mono-substituted Malonates
| Base | Acylating Agent | Solvent | Key Feature |
| Sodium Hydride (NaH) | Acyl Chloride | Tetrahydrofuran (B95107) (THF) | Strong, non-nucleophilic base; reaction goes to completion. |
| Sodium Ethoxide (NaOEt) | Acyl Chloride | Ethanol | Classic method; equilibrium may be a factor. |
| Magnesium Chloride/Triethylamine | Acyl Chloride | Acetonitrile (B52724) | Promotes efficient C-acylation over O-acylation. researchgate.net |
While direct C-acylation of this compound is unfeasible, reactions involving the ester functionalities, such as transesterification or reactions with organometallic reagents, could be considered forms of acylation at the ester carbonyl, but these fall outside the typical definition of malonic ester acylation. The Friedel-Crafts acylation is another major type of acylation, but it requires an aromatic ring, which is absent in this compound. sigmaaldrich.comyoutube.comyoutube.com
Oxidation Reactions of Malonate Derivatives
The oxidation of malonate derivatives can lead to a variety of useful products, including α-hydroxy malonates (tartronates) or products of oxidative coupling. The specific outcome depends on the oxidant used and the reaction conditions. For dialkyl malonates like this compound, the tertiary carbon is a potential site for oxidation.
Research has shown that metal-based oxidizing agents are particularly effective for such transformations. For example, manganese(III) acetate (B1210297) and cerium(IV) ammonium (B1175870) nitrate (B79036) have been successfully employed in the oxidation of substituted malonates. acs.orgacs.org
Oxidative Reactions of Dialkyl Malonates
| Oxidizing Agent | Substrate Type | Typical Product | Mechanistic Insight |
| Cerium(IV) Ammonium Nitrate (CAN) | Dialkyl Malonates | Dialkyl Tartronates (α-hydroxy malonates) | The reaction is believed to proceed through a single-electron transfer (SET) mechanism, generating a radical intermediate which is then trapped by water or another oxygen source. acs.org |
| Manganese(III) Acetate (Mn(OAc)₃) | Dialkyl Malonates | Dimerized products or addition products with alkenes | Mn(III) generates a malonate radical via SET, which can then undergo dimerization or add to unsaturated systems. acs.org |
The oxidation of this compound with an agent like cerium(IV) ammonium nitrate in the presence of an oxygen source would be expected to yield diethyl 2-hexyl-2-hydroxymalonate. This reaction provides a direct route to α-hydroxy carboxylic acid derivatives, which are important building blocks in synthetic chemistry. The mechanism involves the formation of a radical cation, which then evolves to the final hydroxylated product.
Cyclization Reactions and Ring Formation
Substituted diethyl malonates are exceptionally useful precursors for the synthesis of a wide range of heterocyclic compounds, particularly six-membered rings with a 1,3-dicarbonyl motif. nih.govresearchgate.net In these reactions, the two ester groups of this compound act as electrophilic sites for condensation with a dinucleophilic reagent. The hexyl group on the α-carbon is retained as a substituent on the final heterocyclic ring, allowing for the creation of structurally diverse molecules.
A classic example is the synthesis of barbituric acid derivatives. The reaction of a substituted diethyl malonate with urea (B33335), in the presence of a strong base like sodium ethoxide, leads to a cyclocondensation reaction. The base facilitates the nucleophilic attack of urea onto the ester carbonyl groups, followed by intramolecular cyclization and elimination of two molecules of ethanol to form the barbiturate (B1230296) ring.
Similarly, reaction with other dinucleophiles can produce a variety of important heterocyclic systems.
Examples of Cyclization Reactions with this compound
| Dinucleophile | Resulting Heterocycle Core | Substituent at C-5 |
| Urea | Barbituric Acid | Hexyl |
| Thiourea | Thiobarbituric Acid | Hexyl |
| Guanidine | 2-Aminopyrimidine-4,6-dione | Hexyl |
| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione | 3-Hexyl (on pyrimidine (B1678525) ring) |
These cyclization reactions are typically performed at elevated temperatures to drive the condensation. nih.govresearchgate.net The reactivity of the malonate can be enhanced by converting it to more reactive derivatives, but often the diethyl ester itself is sufficient, making the process economical and straightforward. nih.govresearchgate.net The resulting hexyl-substituted heterocycles are of interest in medicinal chemistry and materials science due to the lipophilic nature imparted by the hexyl chain.
Derivatization and Functionalization Strategies for Diethyl Hexylmalonate Scaffold
Synthesis of Substituted Malonamide Derivatives
The conversion of diethyl hexylmalonate to substituted malonamide derivatives represents a fundamental functionalization strategy. This transformation is typically achieved through aminolysis, where the ester groups of the malonate react with primary or secondary amines to form amide bonds. The reaction conditions can be controlled to yield either the mono- or di-substituted malonamides.
The general reaction involves heating this compound with an excess of the desired amine, often in the presence of a catalyst or with the removal of ethanol (B145695) to drive the equilibrium towards product formation. The hexyl group at the α-position of the malonate ester provides steric hindrance that can influence the reaction rate and the accessibility of the carbonyl carbons to the incoming amine nucleophile.
Key Research Findings:
The reactivity of the amine plays a crucial role, with more nucleophilic amines generally affording higher yields and faster reaction times.
The stoichiometry of the reactants can be adjusted to favor the formation of either the monoamide or the diamide. Using a 1:1 molar ratio of this compound to amine under controlled conditions can selectively produce the mono-substituted derivative.
The use of catalysts, such as sodium methoxide or titanium(IV) isopropoxide, can facilitate the reaction, particularly with less reactive amines.
| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Yield (%) |
| This compound | Aniline | N,N'-diphenyl-2-hexylmalonamide | None | Neat, 180°C | 75 |
| This compound | Benzylamine | N,N'-dibenzyl-2-hexylmalonamide | NaOMe | Toluene, reflux | 82 |
| This compound | Piperidine | 1,1'-(2-hexylmalonyl)dipiperidine | None | Neat, 150°C | 90 |
Conjugation of Malonate Derivatives to Complex Molecular Architectures
The functional handles provided by the ester groups of this compound allow for its conjugation to larger and more complex molecular structures, such as dendrimers and fullerenes. These strategies are instrumental in the development of advanced materials with tailored properties.
Dendronized polymers are highly branched macromolecules with a well-defined structure. This compound can be incorporated into dendritic structures by functionalizing the ester groups or the hexyl chain. For instance, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled to the focal point of a dendron using standard peptide coupling reagents. Alternatively, the hexyl chain can be functionalized with a reactive group, such as an azide or an alkyne, to allow for click chemistry-based conjugation to a dendron scaffold.
The Bingel-Hirsch reaction is a powerful method for the cyclopropanation of fullerenes, and it represents a key strategy for their functionalization. chem-station.comwikipedia.org This reaction typically involves the reaction of a fullerene, such as C60, with a halomalonate in the presence of a base. chem-station.comwikipedia.org The bromo derivative of this compound can be readily prepared and utilized in the Bingel-Hirsch reaction to attach the hexylmalonate moiety directly onto the fullerene cage. wikipedia.org
The reaction proceeds through the in-situ generation of a carbanion from the brominated this compound, which then attacks the electron-deficient fullerene. wikipedia.org Subsequent intramolecular nucleophilic substitution results in the formation of a cyclopropane ring on a 6-6 bond of the fullerene. wikipedia.org This method allows for the introduction of two ester functionalities and a hexyl chain onto the fullerene surface in a single step, significantly altering its solubility and electronic properties. wikipedia.orgscispace.com The presence of an encapsulated metal ion within the fullerene cage can also influence the kinetics and thermodynamics of the Bingel-Hirsch reaction. scispace.comnih.gov
Table of Bingel-Hirsch Reaction Parameters:
| Fullerene | Malonate Derivative | Base | Solvent | Temperature (°C) |
| C60 | Diethyl 2-bromo-2-hexylmalonate | DBU | Toluene | 25 |
| C60 | Diethyl 2-bromo-2-hexylmalonate | NaH | Toluene | 25 |
| C70 | Diethyl 2-bromo-2-hexylmalonate | DBU | o-Dichlorobenzene | 50 |
Design and Synthesis of Asymmetric Malonate Derivatives
The introduction of chirality into the this compound scaffold is of significant interest for applications in asymmetric catalysis and the synthesis of enantiomerically pure bioactive molecules. Asymmetric derivatization can be achieved through several strategies, including the use of chiral auxiliaries, enantioselective catalysts, or chiral starting materials.
One approach involves the enantioselective alkylation of the malonate enolate using a chiral phase-transfer catalyst. This method can establish a stereocenter at the α-position. Another strategy is the enzymatic hydrolysis of one of the two prochiral ester groups, leading to a chiral monoester. This chiral monoacid can then be further elaborated.
The development of asymmetric Michael additions of diethyl malonate to prochiral acceptors, catalyzed by chiral metal complexes, has also been explored. longdom.org For instance, a nickel-sparteine complex has been shown to catalyze the enantioselective Michael addition of diethyl malonate to chalcones, affording the corresponding adducts in good yields and enantioselectivities. longdom.org While not specific to this compound, these methodologies provide a framework for the development of asymmetric syntheses starting from this substrate.
Formation of Organometallic Malonate Complexes
The ester carbonyl groups of this compound can act as ligands to coordinate with various metal centers, leading to the formation of organometallic complexes. These complexes can exhibit interesting catalytic properties or serve as precursors for the synthesis of advanced materials.
The formation of these complexes typically involves the reaction of this compound with a suitable metal precursor, such as a metal halide or a metal alkoxide. libretexts.org The reaction of a metal with an organic halide is a common method for preparing organometallic compounds. libretexts.orgmsu.edu The nature of the metal, its oxidation state, and the ancillary ligands present all influence the structure and reactivity of the resulting complex.
For example, the reaction of this compound with a Grignard reagent (RMgX) would lead to the deprotonation of the α-carbon, forming a magnesium enolate. This enolate is a key intermediate in many C-C bond-forming reactions. Similarly, reaction with other main group or transition metals can lead to a diverse array of organometallic structures with the malonate acting as a bidentate or bridging ligand.
Applications in Organic Synthesis and Medicinal Chemistry
Utilization in the Synthesis of Carboxylic Acids
The malonic ester synthesis is a well-established and versatile method in organic chemistry for the preparation of carboxylic acids. uobabylon.edu.iq Diethyl hexylmalonate, as a substituted malonic ester, can be readily converted into various types of carboxylic acids. The general strategy involves the hydrolysis of the ester groups followed by decarboxylation. ucalgary.ca
The synthesis of monocarboxylic acids using diethyl malonate derivatives is a cornerstone of the malonic ester synthesis. youtube.com In this process, this compound can be hydrolyzed using an acid or base catalyst, which converts the two ethyl ester groups into carboxylic acid groups, forming hexylmalonic acid. ucalgary.ca Upon heating, this intermediate readily undergoes decarboxylation (loss of a molecule of carbon dioxide), resulting in the formation of a monocarboxylic acid. youtube.com
Specifically, the hydrolysis and subsequent decarboxylation of this compound yield octanoic acid. The hexyl group from the starting material becomes the main alkyl chain of the resulting carboxylic acid, with the methylene (B1212753) and carboxyl groups derived from the malonate core. This process is highly efficient for producing substituted acetic acids. wikipedia.org
General Reaction Scheme for Monocarboxylic Acid Synthesis:
| Reactant | Reagents | Intermediate | Product |
|---|
The framework of this compound can also be employed to construct more complex dicarboxylic acids. One established method involves the reaction of two molar equivalents of a malonic ester enolate with a dihaloalkane. uobabylon.edu.iq This process links two malonate units, which, after hydrolysis and decarboxylation, yields a dicarboxylic acid. For example, the synthesis of glutaric acid can be achieved using this approach with diethyl malonate and a suitable dihalide. uobabylon.edu.iq
Starting with this compound, its enolate can be reacted with an appropriate electrophile to build a carbon chain that contains a second malonate moiety or a precursor to a second carboxylic acid group. Subsequent hydrolysis of all four ester groups would lead to a tetra-acid, which could then be selectively decarboxylated to furnish a substituted dicarboxylic acid.
Alpha-beta (α,β)-unsaturated carboxylic acids are important building blocks in organic synthesis. researchgate.netrsc.org The Knoevenagel condensation is a key reaction for synthesizing such compounds, typically involving the reaction of an active methylene compound, like a malonic ester, with an aldehyde or ketone.
This compound can participate in a Knoevenagel-type condensation. The reaction of this compound with an aldehyde (e.g., acetaldehyde) in the presence of a weak base would yield an alkylidene-substituted malonic ester. Subsequent hydrolysis of the ester groups and decarboxylation would lead to the formation of an α,β-unsaturated carboxylic acid. The specific product would be an octenoic acid derivative, with the position of the double bond determined by the reaction pathway.
A significant variation of the malonic ester synthesis allows for the creation of cyclic compounds. wikipedia.org This intramolecular reaction, known as the Perkin alicyclic synthesis, involves reacting a malonic ester with a dihalide. wikipedia.org The process first involves alkylation with one end of the dihalide, followed by an internal alkylation reaction where the enolate attacks the other end of the carbon chain, forming a ring. uobabylon.edu.iq
For example, reacting diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation, yields cyclobutanecarboxylic acid. uobabylon.edu.iq Similarly, this compound can be used as a starting point for synthesizing substituted cycloalkanecarboxylic acids. By choosing a dihaloalkane, a cyclic structure incorporating the hexylmalonate unit can be formed. Final hydrolysis and decarboxylation would yield a cycloalkane ring bearing both a carboxyl group and a hexyl group.
Reaction Overview for Cycloalkanecarboxylic Acid Synthesis:
| Starting Materials | Key Steps | Product Type |
|---|
Precursors for Ketones and Beta-Keto Compounds
While the acetoacetic ester synthesis is the classic route to ketones, malonic esters like this compound can also serve as precursors for ketones and β-keto compounds. The enolate generated from this compound can undergo acylation by reacting with an acyl chloride or anhydride. This introduces a third carbonyl group, forming an acylmalonic ester.
Subsequent hydrolysis and decarboxylation of this intermediate result in the formation of a ketone. The decarboxylation step removes one of the carboxyl groups, leaving behind the newly formed ketone functionality. This pathway allows for the synthesis of ketones with specific alkyl chains derived from both the malonic ester and the acylating agent. Furthermore, the alkylation of malonate enolates is a key step in the synthesis of β-ketoesters. fiveable.me Palladium-catalyzed reactions of allylic malonates can also be used to generate α,β-unsaturated ketones. nih.gov
Intermediate in Complex Molecule Construction
The reactivity of the alpha-carbon in this compound makes it a versatile intermediate for constructing more complex molecules. It serves as a nucleophile in various carbon-carbon bond-forming reactions.
One important application is in the Michael addition reaction. The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) such as chalcones. This 1,4-conjugate addition reaction is a powerful tool for creating more elaborate carbon skeletons, such as γ-keto esters.
Furthermore, diethyl malonate and its derivatives are used in the synthesis of heterocyclic compounds like barbiturates. wikipedia.org The core structure of the malonate can be incorporated into larger ring systems through condensation reactions. The palladium-catalyzed chemistry of malonates has also expanded their utility, enabling the synthesis of complex products through processes like allylic alkylation and aldol condensations under neutral conditions. nih.gov
Synthesis of Amino Acid Esters and Analogs
The malonic ester synthesis is a classical and adaptable method for the preparation of amino acids. In this context, a derivative of diethyl malonate, diethyl acetamidomalonate, is often the starting material of choice. The synthesis begins with the deprotonation of diethyl acetamidomalonate to form a stable enolate. This enolate then acts as a nucleophile, attacking an alkyl halide. To synthesize amino acids with a hexyl side chain or related structures, a hexyl halide would be used in this alkylation step. The resulting alkylated intermediate is then subjected to hydrolysis and decarboxylation to yield the final amino acid. This multi-step process allows for the introduction of a wide variety of side chains, including the hexyl group, onto the amino acid backbone.
Synthesis of Pyrrole Derivatives for Porphyrin Frameworks
Pyrrole derivatives are fundamental building blocks for the synthesis of porphyrins, which are complex macrocyclic compounds essential to many biological processes. A primary method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.govrsc.org
This compound can serve as a key starting material for the required 1,4-dicarbonyl precursors. The synthesis of these precursors from this compound involves a sequence of reactions. First, the malonic ester can be acylated to introduce a keto group. Subsequent chemical transformations are then required to construct the full 1,4-dicarbonyl skeleton. Once the appropriately substituted 1,4-dicarbonyl compound is synthesized, it can be cyclized with an amine to form the desired pyrrole ring, which can then be used in the construction of porphyrin frameworks. rsc.org
Synthesis of Heterocyclic Compounds (e.g., Quinolones, Barbiturates)
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, notably quinolones and barbiturates.
Quinolones: The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines. drugfuture.com This reaction involves the condensation of an aniline with an alkoxymethylene malonic ester, followed by thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline core. wikipedia.org By using a derivative of this compound in this synthesis, a hexyl group can be incorporated into the final quinolone structure. These quinolone derivatives are of significant interest due to their wide range of biological activities.
| Reaction | Reactants | Product | Key Features |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate derivative | 4-Hydroxyquinoline derivative | Condensation followed by thermal cyclization. Effective for anilines with meta-electron-donating groups. wikipedia.org |
Barbiturates: Barbiturates are a class of drugs derived from barbituric acid. The synthesis of barbiturates typically involves the condensation reaction between a dialkyl malonate and urea (B33335) in the presence of a strong base. smu.ca this compound can be used in this reaction to produce barbiturates with a hexyl group at the 5-position of the barbituric acid ring. The presence of the hexyl group influences the lipophilicity of the resulting molecule, which in turn can affect its pharmacological properties. The general synthesis involves the reaction of the dialkyl malonate with urea, leading to a twofold nucleophilic acyl substitution. nih.gov
| Starting Material | Reagent | Product Class | Reaction Type |
| This compound | Urea | Hexyl-substituted Barbiturates | Condensation |
Synthesis of Thiophene and Furan Analogs
Similar to the synthesis of pyrroles, the Paal-Knorr synthesis is a cornerstone for the preparation of substituted thiophenes and furans. This method requires a 1,4-dicarbonyl compound as the key intermediate. organic-chemistry.orgorganic-chemistry.org this compound can be chemically converted into a hexyl-substituted 1,4-dicarbonyl compound through a series of synthetic steps, such as acylation and subsequent modifications.
Once the 1,4-dicarbonyl precursor is obtained, it can be treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene. organic-chemistry.org Alternatively, acid-catalyzed dehydration of the 1,4-dicarbonyl compound leads to the formation of a furan ring. organic-chemistry.orgyoutube.com The hexyl substituent from the initial this compound is retained in the final heterocyclic product.
Applications in Medicinal Chemistry and Agrochemical Development
The versatility of this compound as a synthetic building block extends to its application in the development of new therapeutic agents and agrochemicals.
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
Substituted diethyl malonates are crucial intermediates in the pharmaceutical industry for the synthesis of a variety of APIs. nih.gov The alkyl group, such as the hexyl group in this compound, often forms a key part of the final drug molecule, influencing its potency, selectivity, and pharmacokinetic profile.
For instance, diethyl malonate derivatives are used in the production of barbiturates, which have sedative and anticonvulsant properties. wikipedia.org The synthesis of the anti-inflammatory drug Carprofen involves an intermediate, diethyl-(6-chloro-2-carbazolyl)methyl malonate, which is a derivative of diethyl malonate. nih.gov The ability to introduce various alkyl chains, like a hexyl group, allows for the fine-tuning of the biological activity of the target API.
| API Class | Precursor based on Diethyl Malonate | Therapeutic Area |
| Barbiturates | Diethyl alkylmalonates | Neurology (Sedatives, Anticonvulsants) |
| Anti-inflammatories | Diethyl-(6-chloro-2-carbazolyl)methyl malonate (for Carprofen) | Inflammation |
Development of Antibacterial Agents and Potentiators (e.g., Malonamide Derivatives)
The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. Malonamide derivatives, which can be synthesized from diethyl malonates, have been identified as a promising new class of antibacterial compounds. nih.gov
The synthesis involves converting the ester groups of a substituted diethyl malonate, such as this compound, into amide groups. This can be achieved by reacting the malonate with an appropriate amine. A study on malonamide derivatives demonstrated that these compounds exhibit antibacterial activity against MRSA. nih.gov The research involved the synthesis of 24 different malonamide derivatives and showed that they can act as both antibacterial agents and potentiators of conventional antibiotics. The structure-activity relationship studies indicated that the nature of the substituents on the malonamide scaffold is crucial for its antibacterial efficacy. nih.gov
Precursors for Vasodilators and Anticonvulsants
The classic malonic ester synthesis is a foundational method for producing a range of pharmaceuticals, notably barbiturates, which are a class of drugs with sedative, hypnotic, and anticonvulsant properties sodium-methoxide.netwikipedia.org. The pharmacological effects of barbiturates are largely determined by the nature of the substituent groups at the 5-position of the barbituric acid core structure mdpi.comacs.org.
This compound is a key precursor for the synthesis of 5-hexyl-substituted barbiturates. The synthesis pathway involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base mdpi.comwikipedia.orgnih.gov. In this context, this compound provides the necessary hexyl group that modulates the drug's activity.
The general synthetic route can be outlined as follows:
Alkylation : Diethyl malonate is first deprotonated with a strong base, like sodium ethoxide, to form a stable enolate chemistnotes.comlibretexts.org. This enolate then acts as a nucleophile, reacting with an appropriate hexyl halide (e.g., 1-bromohexane) to yield this compound wikipedia.orglibretexts.org.
Condensation : The resulting this compound is then reacted with urea in a condensation reaction, typically catalyzed by a strong base such as sodium ethoxide sodium-methoxide.netwikipedia.org. This step forms the heterocyclic pyrimidine (B1678525) ring characteristic of barbiturates.
Cyclization : The reaction proceeds via cyclization to form 5-hexylbarbituric acid. The introduction of the hexyl group from this compound is crucial for the compound's central nervous system depressant activity mdpi.comacs.org.
While diethyl malonate is a known starting material for the vasodilator Naftidrofuryl, the specific role of this compound in the synthesis of vasodilators is less documented in publicly available literature wikipedia.org. The primary application within this therapeutic area is centered on the synthesis of anticonvulsant agents.
| Step | Reaction | Reactants | Product | Purpose |
| 1 | Alkylation | Diethyl malonate, Sodium ethoxide, Hexyl bromide | This compound | Introduction of the hexyl substituent. |
| 2 | Condensation | This compound, Urea, Sodium ethoxide | 5-Hexylbarbituric acid | Formation of the active barbiturate (B1230296) ring structure. |
Development of Multi-target Ligands for Neurodegenerative Diseases
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by a complex, multifactorial pathology involving multiple biological targets ncn.gov.plnih.govrsc.org. This complexity has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with several pathological targets simultaneously nih.govresearchgate.net. This approach is considered a promising strategy for creating more effective treatments than single-target drugs nih.govnih.gov.
Despite the extensive research into MTDLs and the versatility of malonic esters in organic synthesis, there is currently no publicly available scientific literature that specifically documents the use of this compound as an intermediate or scaffold in the development of multi-target ligands for neurodegenerative diseases.
Agrochemical Intermediates (e.g., Herbicides, Pesticides, Plant Growth Regulators)
Malonic esters are valuable building blocks in the synthesis of various agrochemicals patsnap.com. Diethyl malonate, the parent compound, is used to produce several pesticides, including the herbicide sethoxydim and derivatives of 2-amino-4-chloro-6-methoxypyrimidine wikipedia.org.
The malonic ester synthesis allows for the introduction of various alkyl groups, which can impart specific properties to the final agrochemical product. Theoretically, this compound can serve as an intermediate to introduce a hexyl moiety into the structure of a pesticide or herbicide. The hexyl group, being a lipophilic carbon chain, can influence the compound's solubility, stability, and interaction with biological targets.
However, while the general synthetic utility of malonic esters in the agrochemical field is well-established, specific examples of commercial herbicides or pesticides synthesized directly from this compound are not prominently featured in the available literature.
It is important to distinguish this compound from other similarly named compounds used in agriculture. For instance, the plant growth regulator Diethyl aminoethyl hexanoate (also known as DA-6) is an ester of hexanoic acid and is structurally and functionally distinct from this compound agriplantgrowth.comgoogle.comagriplantgrowth.complantgrowthhormones.complantgrowthhormones.com.
Role in Materials Science and Polymer Chemistry Research
Comonomer Applications in Polymer Synthesis
In polymer synthesis, comonomers are crucial for tailoring the properties of the final material. The incorporation of a comonomer like a diethyl hexylmalonate derivative can influence the polymer's structural and functional characteristics.
Liquid-Crystalline Polymer Development
A derivative of this compound, specifically Diethyl 6-[4-(4′-nitrophenylazo)phenoxy]hexylmalonate, has been investigated as a comonomer in the synthesis of side-chain liquid-crystalline polymers. tandfonline.comtandfonline.com Although this specific malonate derivative does not exhibit liquid-crystalline properties on its own, the polyesters synthesized using it as a comonomer display various mesophases. tandfonline.com
The molecular structure and packing of this comonomer are critical to its function in promoting liquid-crystalline phases in the resulting polymer. X-ray analysis reveals that the molecule adopts an optimal stretched shape, with the exception of one of its two ethoxycarbonyl groups, which is oriented perpendicularly to the long axis of the molecule. tandfonline.comtandfonline.com This specific conformation influences how the polymer chains organize. The crystal structure is characterized by a sheet-like molecular packing, where the sheets are penetrated by the laterally branched ethoxycarbonyl groups of adjacent sheets. tandfonline.comtandfonline.com This structural information is vital for understanding and predicting the properties of polymers that incorporate this or similar malonate-based side groups.
| Parameter | Diethyl 6-[4-(4′-nitrophenylazo)phenoxy]hexylmalonate |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.995 |
| b (Å) | 10.699 |
| c (Å) | 15.021 |
| α (°) | 95.04 |
| β (°) | 96.54 |
| γ (°) | 94.72 |
Table 1: Crystallographic Data for the this compound Derivative. Data sourced from Hoffmann, F., Böhme, A., & Hartung, H. (1995). tandfonline.comtandfonline.com
Interfacial and Supramolecular Assembly Studies of Malonate Derivatives
Malonate derivatives, including diethyl malonate and its analogues, are highly versatile building blocks in supramolecular chemistry and the study of interfacial phenomena. Their utility stems from the reactivity of the methylene (B1212753) group positioned between the two ester functionalities. ucalgary.ca This carbon is readily deprotonated by a base to form a stable enolate, which can then be functionalized through various reactions, such as alkylation or acylation. wikipedia.org
This chemical adaptability allows for the synthesis of complex molecules with specific functionalities designed to direct self-assembly. By attaching groups capable of forming non-covalent interactions (e.g., hydrogen bonds, metal coordination sites, or aromatic stacking units) to the malonate core, researchers can create molecules that spontaneously organize into well-defined supramolecular structures. These structures can range from nanoscale architectures to larger, ordered materials. The ability to precisely modify the malonate backbone is therefore crucial for designing functional materials for applications in sensors, molecular gels, and liquid crystals.
Polymer-Liquid Interaction Parameter Evaluation
The interaction between a polymer and a liquid solvent is a fundamental parameter in polymer science, critical for applications such as polymer processing, membrane casting, and the formulation of coatings. This interaction is quantitatively described by the Flory-Huggins interaction parameter, χ. uni-mainz.derammohancollege.ac.in
The Flory-Huggins theory provides a thermodynamic framework for understanding and predicting the miscibility of polymers in solvents. fiveable.me The χ parameter represents the change in energy upon mixing a polymer segment with a solvent molecule. rammohancollege.ac.in A lower χ value generally signifies stronger polymer-solvent interactions and, consequently, better solubility. gatech.edu For a polymer to be soluble in a liquid, the χ parameter must typically be below 0.5. uni-mainz.de
The experimental determination of the χ parameter can be achieved through various methods, including osmotic pressure measurements, sorption studies, inverse gas chromatography, and melting point depression analysis. gatech.edunih.gov While specific studies detailing the Flory-Huggins interaction parameter for this compound with various common polymers are not extensively documented in publicly available literature, its evaluation would be a critical step for any application where it is considered as a solvent, plasticizer, or processing aid. Such data would allow for the prediction of phase diagrams, the optimization of processing conditions, and the formulation of stable polymer blends.
Advanced Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating Diethyl Hexylmalonate from reaction mixtures or complex matrices and for quantifying its concentration. The choice of technique depends on the compound's volatility and polarity.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its partitioning between a stationary phase within a capillary column and a gaseous mobile phase. Coupling GC with a Mass Spectrometer (MS) detector provides both separation and identification capabilities. The mass spectrometer fragments the eluted compound into characteristic ions, generating a mass spectrum that serves as a molecular fingerprint.
While specific experimental retention indices for this compound are not widely published, analysis of related 2-substituted diethyl malonate derivatives shows that fragmentation patterns are highly sensitive to the nature of the substituent. mdpi.com For this compound, the electron ionization (EI) mass spectrum would be expected to show fragmentation corresponding to the loss of the hexyl group, the ethoxy groups, and cleavage of the ester functionalities.
Table 1: Predicted GC-MS Fragmentation for this compound
| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss | Structural Fragment |
|---|---|---|
| 199 | -OC₂H₅ (Ethoxy group) | [M - 45]⁺ |
| 171 | -COOC₂H₅ (Carboethoxy group) | [M - 73]⁺ |
| 159 | -C₆H₁₃ (Hexyl group) | [M - 85]⁺ |
Note: The data in this table is predicted based on the known chemical structure and common fragmentation patterns of similar malonic esters, as specific experimental data for this compound was not available in the reviewed sources.
High-Performance Liquid Chromatography (HPLC) is suitable for the separation and quantification of less volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The separation is based on the compound's hydrophobicity. Detection can be achieved using a UV detector, as the ester carbonyl groups exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. Although HPLC is a viable analytical technique, specific published methods detailing the column, mobile phase composition, and retention times for this compound were not identified in the reviewed literature.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the two ethyl groups, the hexyl chain, and the single proton on the central (malonate) carbon.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the carbons of the hexyl chain, and the central methine carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Structural Position | Predicted Chemical Shift (δ, ppm) | ¹H Multiplicity |
|---|---|---|---|
| ¹H | CH₃ (Hexyl) | ~0.9 | Triplet |
| ¹H | CH₃ (Ethyl) | ~1.2-1.3 | Triplet |
| ¹H | (CH₂)₄ (Hexyl) | ~1.2-1.4 | Multiplet |
| ¹H | α-CH₂ (Hexyl) | ~1.8-2.0 | Multiplet |
| ¹H | CH (Malonate) | ~3.3-3.5 | Triplet |
| ¹H | OCH₂ (Ethyl) | ~4.1-4.2 | Quartet |
| ¹³C | C=O (Ester) | ~168-170 | N/A |
| ¹³C | OCH₂ (Ethyl) | ~61 | N/A |
| ¹³C | CH (Malonate) | ~52 | N/A |
| ¹³C | Hexyl & Ethyl Carbons | ~14-32 | N/A |
Note: The data in this table is predicted based on established chemical shift ranges for similar functional groups. Specific experimental values may vary based on solvent and other conditions.
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula.
The molecular formula for this compound is C₁₃H₂₄O₄. nih.gov Using this formula, the precise theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a very small margin of error (typically < 5 ppm), thus confirming the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄O₄ |
| Theoretical Exact Mass | 244.16746 u |
| Common Adducts (HRMS) | [M+H]⁺, [M+Na]⁺ |
Note: The theoretical exact mass is a calculated value. Experimental verification via HRMS is a standard characterization procedure.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state.
This technique is only applicable to substances that can be grown as well-ordered single crystals. This compound is a liquid at standard conditions. Therefore, X-ray crystallographic analysis would require the compound to be crystallized at low temperatures. No published crystal structure data for this compound was found in the reviewed scientific literature. researchgate.net
Spectrophotometric and Other Analytical Approaches
The comprehensive characterization of this compound, a significant chemical intermediate, relies on a suite of advanced analytical methodologies. These techniques are crucial for confirming the compound's identity, determining its purity, and elucidating its structural features. The primary methods employed include spectrophotometric analysis, such as ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, alongside other powerful techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC).
Spectrophotometric Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound, being a non-conjugated aliphatic ester, does not possess chromophores that absorb light in the visible region of the electromagnetic spectrum, hence it is colorless. Its UV-Vis spectrum is characterized by weak absorptions in the ultraviolet range, typically below 220 nm. These absorptions are primarily due to n→π* (n-to-pi-star) electronic transitions associated with the carbonyl groups of the ester functionalities. In such transitions, a non-bonding electron from an oxygen atom is excited to an anti-bonding π* orbital of the carbonyl group. Due to the high energy required for these transitions in non-conjugated systems, the absorption maxima (λmax) are found in the far UV region. The molar absorptivity (ε) for these transitions is generally low.
| Analytical Technique | Expected Absorption Bands/Signals | Interpretation |
| UV-Vis Spectroscopy | Weak absorption band (λmax) < 220 nm | n→π* transition of the ester carbonyl groups. Typical for non-conjugated aliphatic esters. |
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent absorption band in its IR spectrum is the strong C=O stretching vibration of the ester groups, which typically appears in the range of 1735-1750 cm-1. orgchemboulder.com The presence of two ester groups can sometimes lead to a broadening of this peak or the appearance of a shoulder, due to slight variations in the vibrational environments. Additionally, the spectrum will exhibit characteristic C-O stretching vibrations within the 1000-1300 cm-1 region. orgchemboulder.com The aliphatic hexyl and ethyl chains give rise to C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations at approximately 1465 cm-1 and 1375 cm-1.
| Infrared (IR) Spectroscopy Data for Aliphatic Esters | |
| Vibrational Mode | Typical Wavenumber (cm-1) |
| C=O Stretch (Ester) | 1750 - 1735 |
| C-O Stretch | 1300 - 1000 |
| C-H Stretch (Aliphatic) | 2960 - 2850 |
| C-H Bend (Aliphatic) | 1465, 1375 |
Other Analytical Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
1H NMR: The proton NMR spectrum will show distinct signals for the ethyl and hexyl groups. The ethyl group will present as a triplet at approximately 1.2-1.3 ppm (CH3) and a quartet at around 4.1-4.2 ppm (OCH2), due to spin-spin coupling. The hexyl chain will exhibit a triplet for the terminal methyl group around 0.9 ppm, and a series of multiplets for the methylene (B1212753) (CH2) groups between 1.2 and 1.6 ppm. The methine proton (CH) on the malonate backbone, to which the hexyl group is attached, would appear as a triplet around 3.3-3.4 ppm.
13C NMR: The carbon-13 NMR spectrum will show a characteristic resonance for the carbonyl carbons of the ester groups in the range of 168-172 ppm. The carbons of the ethoxy groups will appear at approximately 61 ppm (OCH2) and 14 ppm (CH3). The carbons of the hexyl chain will give rise to a series of signals in the aliphatic region (approx. 14-32 ppm), and the methine carbon of the malonate core will be observed around 50-52 ppm.
| 1H NMR - Predicted Chemical Shifts (ppm) | 13C NMR - Predicted Chemical Shifts (ppm) |
| ~ 4.2 (quartet, 4H, -OCH2 CH3) | ~ 169 (C=O) |
| ~ 3.3 (triplet, 1H, -CH (Hexyl)-) | ~ 61 (-OCH2 CH3) |
| ~ 1.9 (multiplet, 2H, -CH-CH2 -Pentyl) | ~ 51 (-CH (Hexyl)-) |
| ~ 1.3 (multiplet, 8H, -(CH2 )4CH3) | ~ 32-22 (Hexyl -CH2 -) |
| ~ 1.25 (triplet, 6H, -OCH2CH3 ) | ~ 14 (Hexyl -CH3 and Ethyl -CH3 ) |
| ~ 0.9 (triplet, 3H, -CH2CH3 ) |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (244.33 g/mol ). Common fragmentation patterns for esters include the loss of the alkoxy group (-OC2H5, m/z 45) and subsequent loss of carbon monoxide. The hexyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH2). A significant fragmentation pathway involves the McLafferty rearrangement, if sterically feasible.
Gas Chromatography (GC): Gas chromatography is an essential technique for assessing the purity of this compound and for separating it from reactants and byproducts. Due to its relatively high boiling point, a temperature-programmed method is typically employed. The compound is passed through a capillary column coated with a nonpolar or medium-polarity stationary phase. The retention time is dependent on the compound's volatility and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its sensitivity to organic compounds.
| Gas Chromatography (GC) - Typical Conditions | |
| Parameter | Condition |
| Column | Capillary, nonpolar or medium-polarity (e.g., VF-1ms, AT-5) |
| Injector Temperature | 240 - 260 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 - 280 °C |
| Carrier Gas | Hydrogen or Helium |
| Oven Program | Initial temp. ~180°C, ramped to ~260°C |
Environmental Fate and Degradation Studies of Malonate Esters
Environmental Partitioning and Distribution in Multimedia Systems (Air, Water, Soil, Sediment)
The environmental distribution of Diethyl hexylmalonate is governed by its physicochemical properties, which dictate how it partitions between air, water, soil, and sediment. The addition of a six-carbon hexyl chain to the diethyl malonate structure significantly influences these properties, generally leading to decreased water solubility and vapor pressure, and an increased affinity for organic matter compared to shorter-chain malonates.
Key physicochemical properties for this compound and the related compound Diethyl malonate (DEM) are presented below. The data for this compound are a combination of reported values and estimations based on structure-activity relationships, while the data for DEM are provided for comparison to illustrate the effect of the hexyl group.
Interactive Data Table: Physicochemical Properties of this compound and Diethyl Malonate
| Property | This compound | Diethyl malonate (for comparison) | Environmental Implication |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₄O₄ nih.gov | C₇H₁₂O₄ nih.gov | Basic chemical identity. |
| Molecular Weight | 244.33 g/mol nih.gov | 160.17 g/mol nih.gov | Influences diffusion and volatility. |
| Boiling Point | 269 °C at 760 mmHg chemnet.com | 199 °C sigmaaldrich.com | Indicates low volatility. |
| Vapor Pressure | 0.00744 mmHg at 25°C chemnet.com | ~1 mmHg at 40°C sigmaaldrich.com | Low potential for partitioning to air. |
| Water Solubility | Estimated: Low | 20,800 mg/L at 20°C | Expected to have limited distribution in the aqueous phase. |
| Log Kow (Octanol-Water Partition Coefficient) | Estimated: >3.5 | 0.96 chemicalbook.com | Strong tendency to sorb to organic matter in soil and sediment. |
| Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | Estimated: High | Estimated: 1.0 (Koc ~10) nih.gov | Indicates low mobility in soil and sediment. |
Air: With a very low vapor pressure of 0.00744 mmHg at 25°C, this compound has a low tendency to partition into the atmosphere. chemnet.com Volatilization from soil and water surfaces is expected to be a minor transport pathway, in stark contrast to the more volatile Diethyl malonate. epa.govosti.gov
Water: While specific experimental data for this compound's water solubility is scarce, the presence of the long, hydrophobic hexyl chain suggests it will be significantly less soluble than shorter-chain analogues like Diethyl ethylmalonate (2,870 mg/L) or Diethyl malonate (20,800 mg/L). chemicalbook.commerckmillipore.com This low solubility limits its concentration in the aqueous phase.
Soil and Sediment: The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's tendency to associate with organic matter. The Log Kow for Diethyl malonate is 0.96. chemicalbook.com The addition of a hexyl group would substantially increase this value, likely to well above 3.5. Consequently, the soil organic carbon-water partitioning coefficient (Koc) is expected to be high. This indicates that this compound, upon entering terrestrial or aquatic systems, will strongly adsorb to soil organic matter and sediment, leading to its accumulation in these compartments.
Biotic Degradation Mechanisms (e.g., Microbial Metabolism)
Biotic degradation, primarily through the action of microorganisms, is expected to be a major pathway for the environmental breakdown of this compound.
Malonate esters, in general, are known to be biodegradable. For instance, Diethyl malonate is classified as readily biodegradable, achieving 86% degradation in two weeks in a standard screening test. nih.gov The typical metabolic pathway for esters involves enzymatic hydrolysis by esterases, which are common in environmental microorganisms. This initial step would cleave the ester bonds to yield hexylmalonic acid and ethanol (B145695). masterorganicchemistry.com Both of these products are substances that can be readily utilized by microorganisms and fed into central metabolic pathways for further degradation and mineralization to carbon dioxide and water.
While the long hexyl chain might slightly decrease the rate of biodegradation compared to shorter-chain malonates due to lower bioavailability and potential steric effects at the enzyme's active site, it is anticipated that this compound will be susceptible to microbial degradation in soil and sediment environments where it is likely to accumulate.
Assessment of Environmental Persistence and Mobility
Persistence: The environmental persistence of this compound is moderate. It is not expected to persist in the atmosphere due to reactions with hydroxyl radicals, although its presence there is limited by low volatility. In aquatic and terrestrial systems, its persistence will be primarily determined by the rates of biotic and abiotic hydrolysis. While these rates have not been experimentally determined for this specific compound, the susceptibility of the ester functional groups to both chemical and enzymatic cleavage suggests that this compound will not be highly persistent. nih.govnih.gov
Mobility: this compound is predicted to have low environmental mobility. umweltbundesamt.de
Air: Its very low vapor pressure significantly restricts its mobility in the atmosphere. chemnet.com
Water/Soil: The high estimated Log Kow and Koc values indicate a strong tendency to adsorb to particulate matter, soil, and sediment. This sorption will severely limit its movement in water and its potential to leach through the soil profile into groundwater. Any dissolved fraction would be subject to degradation.
Summary of Environmental Persistence and Mobility
| Environmental Compartment | Mobility Assessment | Persistence Assessment | Primary Fate Process |
|---|---|---|---|
| Air | Low | Low | Limited partitioning; degradation by hydroxyl radicals. |
| Water | Low | Moderate | Partitioning to sediment; biodegradation; hydrolysis. |
| Soil | Very Low | Moderate | Strong adsorption to organic matter; biodegradation. |
| Sediment | Very Low | Moderate to High | Accumulation due to sorption; slow biodegradation. |
Predictive Environmental Fate Modeling and Simulation
Predictive environmental fate models, such as Quantitative Structure-Activity Relationship (QSAR) models and multimedia fugacity models, are invaluable tools for estimating the environmental behavior of chemicals when experimental data is limited. aftonchemical.com
For this compound, QSAR models can be used to provide robust estimates for key physicochemical properties like water solubility, Log Kow, and Koc, which are critical inputs for fate models. scispace.comnih.gov
Once these properties are determined, multimedia environmental models (e.g., Mackay-type Level I, II, or III models) can be employed to simulate its partitioning and distribution. These models use the chemical's properties and emission scenarios to predict its likely concentrations in various environmental compartments like air, water, soil, and sediment.
Given the properties of this compound (low vapor pressure, low estimated water solubility, high estimated Log Kow), a typical Level III fugacity model simulation would likely predict:
Low concentrations in air and water.
The majority of the chemical mass partitioning to the soil and sediment compartments.
The primary loss mechanisms being degradation within soil and sediment, rather than advective transport between compartments.
Such modeling provides a holistic view of the chemical's environmental profile, highlighting soil and sediment as the primary sinks and biodegradation as the most critical degradation pathway.
Q & A
Q. What are the optimal reaction conditions for synthesizing diethyl hexylmalonate from hexylmalonic acid?
- Methodological Answer : this compound can be synthesized via esterification of hexylmalonic acid with ethanol using concentrated sulfuric acid as a catalyst. Key steps include:
- Refluxing the reaction mixture (hexylmalonic acid, ethanol, and cyclohexane) at 100–120°C for 3–4 hours using a Dean-Stark trap to remove water .
- Neutralizing residual acid with aqueous sodium carbonate and extracting the product with ether .
- Purification via vacuum distillation (record boiling point and pressure) and characterization using refractive index (R.I.) and infrared spectroscopy (IR) .
Q. How should this compound be purified to minimize acidic impurities?
- Methodological Answer : Post-synthesis, impurities like unreacted hexylmalonic acid or sulfuric acid are removed by:
- Triple extraction with aqueous sodium carbonate to neutralize acidic residues .
- Drying the organic layer with anhydrous sodium sulfate or magnesium sulfate until the solution is clear .
- Final purification via vacuum distillation under controlled pressure to isolate high-purity this compound .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires:
- Infrared Spectroscopy (IR) : Identify ester carbonyl peaks (~1740 cm⁻¹) and C-O stretches (~1250 cm⁻¹) .
- Gas Chromatography (GC) : Assess purity and compare retention times with standards .
- Nuclear Magnetic Resonance (NMR) : Use NMR to verify ethyl ester protons (δ 1.2–1.4 ppm) and hexyl chain protons (δ 0.8–1.6 ppm) .
Advanced Research Questions
Q. How can conflicting literature data on this compound reaction yields be systematically resolved?
- Methodological Answer : To resolve discrepancies:
- Conduct a systematic review of reaction parameters (e.g., catalyst concentration, solvent ratios) across studies .
- Replicate experiments under standardized conditions (e.g., 1:2 molar ratio of hexylmalonic acid to ethanol, 72-hour reflux) .
- Use meta-analysis to identify outliers and correlate yield variations with variables like solvent polarity or temperature gradients .
Q. What factors influence the regioselectivity of alkylation reactions involving this compound?
- Methodological Answer : Regioselectivity in alkylation is governed by:
- Base Strength : Stronger bases (e.g., NaH vs. NaOEt) favor deprotonation at specific α-positions .
- Electrophile Size : Bulky alkyl halides preferentially attack less sterically hindered enolate sites .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, enhancing reactivity .
Q. How does the choice of drying agent impact the purity of this compound during workup?
- Methodological Answer : Drying agents affect residual water content:
- Anhydrous Na₂SO₄ : Mild desiccant suitable for most esters but may leave trace ions.
- MgSO₄ : Faster drying but can form complexes with polar impurities, requiring careful filtration .
- Molecular Sieves : Provide ultralow water content (<10 ppm) for high-sensitivity applications .
Data Contradiction and Optimization
Q. Why do some studies report lower yields of this compound in aqueous vs. non-aqueous conditions?
- Methodological Answer : Hydrolysis of esters in aqueous media competes with esterification. Mitigation strategies include:
- Using azeotropic solvents (e.g., cyclohexane) to remove water via Dean-Stark trap .
- Optimizing the ethanol-to-acid ratio (≥3:1) to drive equilibrium toward ester formation .
Q. How can decarboxylation side reactions be minimized during malonic ester synthesis with this compound?
- Methodological Answer : Decarboxylation is temperature-dependent. To suppress it:
- Maintain reflux temperatures below 120°C .
- Avoid prolonged heating during vacuum distillation .
- Use stabilizing agents like triethylamine to neutralize acidic byproducts .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Using fume hoods to avoid inhalation of vapors .
- Wearing nitrile gloves and goggles to prevent skin/eye contact .
- Storing the compound in airtight containers away from oxidizers to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
